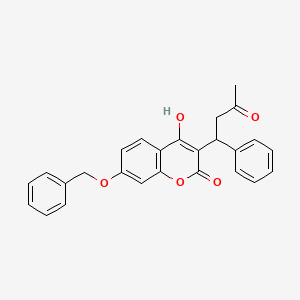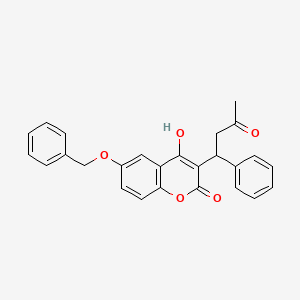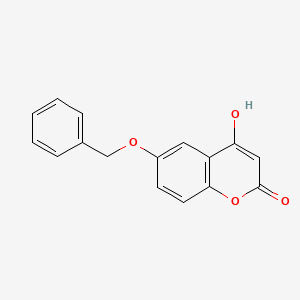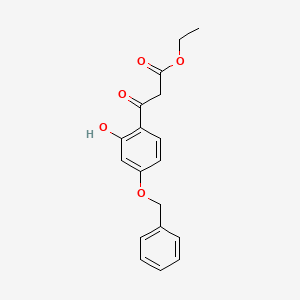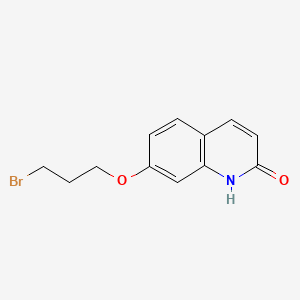![molecular formula C19H24N2 B562720 N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine CAS No. 1189466-15-6](/img/structure/B562720.png)
N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine
Vue d'ensemble
Description
“N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine” is a compound with the molecular formula C19H24N2 . It is also known by other names such as “N-(2,3,4,5,6-pentadeuteriophenyl)-1-(2-phenylethyl)piperidin-4-amine” and "Despropionyl fentanyl-d5" . The molecular weight of this compound is 285.4 g/mol .
Molecular Structure Analysis
The InChI of the compound isInChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2D,5D,6D,9D,10D . The Canonical SMILES of the compound is C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3 . The Isomeric SMILES of the compound is [2H]C1=C(C(=C(C(=C1[2H])[2H])NC2CCN(CC2)CCC3=CC=CC=C3)[2H])[2H] . Physical and Chemical Properties Analysis
The compound has a molecular weight of 285.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 5 . The Exact Mass of the compound is 285.225332504 g/mol . The Monoisotopic Mass of the compound is also 285.225332504 g/mol . The Topological Polar Surface Area of the compound is 15.3 Ų . The compound has a Heavy Atom Count of 21 .Applications De Recherche Scientifique
Analgesic Properties
N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine and its analogues have been studied for their analgesic properties. For instance, N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, a lead compound for long-acting analgesia, has been characterized using NMR spectroscopy and X-ray crystallography (Jimeno et al., 2003).
Anti-Inflammatory and Anti-Proliferative Activities
Research on N-acyl-N-phenyl ureas of piperidine and substituted piperidines, including 4-phenyl derivatives, has shown significant anti-inflammatory and anti-proliferative activities. These compounds have been evaluated for their potential in treating conditions like inflammation and cancer (Ranise et al., 2001).
Bioactivity in Leukemia Treatment
The synthesis and bioactivity of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride have been explored. Preliminary tests indicated that this compound has effective cellular growth inhibition against K562 cells, suggesting potential anti-leukemia properties (Wang et al., 2009).
Anti-HIV Activity
In the context of HIV treatment, a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity has been developed. This compound showed high CCR5 binding affinity and effectively inhibited the replication of CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting the therapeutic potential of piperidine derivatives in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Mécanisme D'action
Target of Action
N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine is a synthetic opioid, similar to fentanyl . Its primary targets are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
This compound acts as an agonist at the opioid receptors, meaning it binds to these receptors and activates them . This activation inhibits the release of nociceptive (pain) neurotransmitters, thereby reducing the perception of pain .
Biochemical Pathways
The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its similarity to fentanyl, it can be inferred that it has a high lipid solubility, leading to a rapid onset of action . It is likely metabolized in the liver and excreted in urine .
Result of Action
The activation of opioid receptors by N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine results in a decrease in the perception of pain, potentially leading to a state of euphoria . It can also cause severe adverse effects including addiction, respiratory depression, and even death .
Action Environment
The action, efficacy, and stability of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine can be influenced by various environmental factors. For instance, factors such as pH can affect its stability, while individual factors like genetics can influence its metabolism and action .
Analyse Biochimique
Biochemical Properties
N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with opioid receptors, particularly the mu-opioid receptor, which is a critical protein in pain modulation and reward pathways . The interaction between N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine and these receptors involves the formation of hydrogen bonds and hydrophobic interactions, leading to conformational changes in the receptor structure.
Cellular Effects
The effects of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the G-protein coupled receptor signaling pathway, leading to downstream effects such as the inhibition of adenylate cyclase activity and reduced cyclic AMP levels . Additionally, N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine can alter gene expression patterns by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of the mu-opioid receptor, leading to receptor activation and subsequent signal transduction . This binding interaction is facilitated by the specific structural features of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine, such as its phenyl and piperidine moieties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to adaptive changes in cellular responses, such as receptor desensitization and downregulation.
Propriétés
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-1-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2D,5D,6D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMDXDQUYIWEKB-OUHXUHDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2CCN(CC2)CCC3=CC=CC=C3)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662168 | |
| Record name | Despropionyl fentanyl-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189466-15-6 | |
| Record name | Despropionyl fentanyl-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)
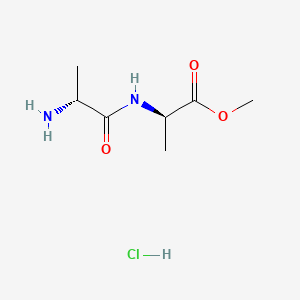

![1-[4-(Propylsulfonyl)phenyl]ethanone](/img/structure/B562649.png)
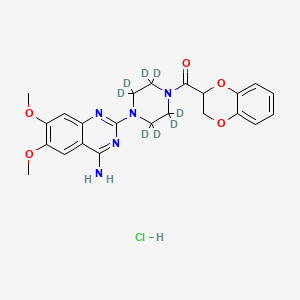

![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)
